Acetylmarinobufogenin
CAS No.: 4029-68-9
Cat. No.: VC18992862
Molecular Formula: C26H34O6
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4029-68-9 |
|---|---|
| Molecular Formula | C26H34O6 |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | [16-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate |
| Standard InChI | InChI=1S/C26H34O6/c1-15(27)31-17-6-9-23(2)18-7-10-24(3)20(16-4-5-22(28)30-14-16)12-21-26(24,32-21)19(18)8-11-25(23,29)13-17/h4-5,14,17-21,29H,6-13H2,1-3H3 |
| Standard InChI Key | SMEFDRPJDZWFRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1CCC2(C3CCC4(C(CC5C4(C3CCC2(C1)O)O5)C6=COC(=O)C=C6)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pentacyclic structure comprising a steroid nucleus (cyclopentanoperhydrophenanthrene) fused with a γ-lactone ring. Key functional groups include:
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A 14β-acetoxy group enhancing membrane permeability.
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A 3β-hydroxyl group critical for Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition.
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A 19-aldehyde moiety influencing receptor binding.
The IUPAC name, [16-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-14-yl] acetate, reflects its intricate stereochemistry.
Solubility and Stability
Acetylmarinobufogenin is sparingly soluble in aqueous solutions but exhibits improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate degradation under alkaline conditions (pH > 8), necessitating storage at 4°C in inert atmospheres.
Synthesis and Isolation Methods
Natural Extraction
The compound is extracted from Bufo gargarizans venom via a multi-step process:
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Crude Extraction: Venom is homogenized in methanol (1:10 w/v) and filtered.
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Liquid-Liquid Partition: Methanol extract is partitioned with ethyl acetate to remove lipids.
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Chromatographic Purification: Silica gel column chromatography (hexane:ethyl acetate, 3:1) yields 85% pure acetylmarinobufogenin .
Chemical Synthesis
A semi-synthetic route involves acetylation of marinobufogenin:
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Reaction Setup:
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Marinobufogenin (1 eq) is dissolved in anhydrous pyridine.
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Acetic anhydride (2 eq) is added dropwise at 0°C.
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Stirring: Reacted for 12 hours under nitrogen.
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Workup: Quenched with ice-water, extracted with dichloromethane, and purified via HPLC (C18 column, acetonitrile:water = 65:35).
Yield: 72% (purity > 98% by NMR).
Pharmacological Activities
Cardiotonic Effects
Acetylmarinobufogenin inhibits Na<sup>+</sup>/K<sup>+</sup>-ATPase, increasing intracellular Ca<sup>2+</sup> concentrations and enhancing myocardial contractility. In vivo studies on rat models show a 40% increase in left ventricular pressure at 0.1 µM .
Anticancer Mechanisms
The compound demonstrates cytotoxicity against multiple cancer cell lines:
| Cell Line | IC<sub>50</sub> (nM) | Mechanism |
|---|---|---|
| CCRF-CEM | 12.4 ± 1.2 | Caspase-3 activation |
| MCF-7 | 18.9 ± 2.1 | ROS generation |
| U87MG | 9.8 ± 0.7 | P-gp inhibition |
P-glycoprotein (P-gp) inhibition at the blood-brain barrier enhances doxorubicin accumulation in glioblastoma models by 3.2-fold .
Anti-Venom Applications
Acetylmarinobufogenin neutralizes Naja naja venom by binding to α-neurotoxins (K<sub>d</sub> = 4.3 nM), reducing lethality in mice by 70% at 2 mg/kg.
Research Findings and Clinical Implications
Blood-Brain Barrier Modulation
In porcine brain capillary endothelial cells (PBCECs), acetylmarinobufogenin (1 µM) inhibits P-gp-mediated efflux of calcein, increasing intracellular fluorescence by 350% . This suggests utility in overcoming chemoresistance in brain tumors.
Synergy with Chemotherapeutics
Combination with paclitaxel reduces IC<sub>50</sub> by 8-fold in P-gp-overexpressing CEM/ADR5000 cells, indicating collateral sensitivity .
Future Directions and Challenges
While preclinical data are promising, challenges include:
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Toxicity: Cardiotoxicity at >10 µM limits therapeutic window.
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Bioavailability: Poor oral absorption (F = 12%) necessitates nanoparticle formulations.
Ongoing trials explore acetylmarinobufogenin-loaded liposomes for glioma therapy .
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